Boronic Acid Acidity (pKa): Target Compound Is ~1 Unit More Acidic Than 2,4-Difluorophenylboronic Acid
The predicted pKa of (5-chloro-2,4-difluorophenyl)boronic acid is 7.44 ± 0.58, compared to 8.47 ± 0.58 for 2,4-difluorophenylboronic acid (CAS 144025-03-6) and 7.35 ± 0.58 for 5-chloro-2-fluorophenylboronic acid (CAS 352535-83-2) . This places the target compound roughly one pKa unit lower (more acidic) than its non-chlorinated 2,4-difluoro analog. Enhanced Lewis acidity of the boron center generally facilitates faster transmetalation in Suzuki–Miyaura couplings, which can translate to higher conversion under mild conditions. The close agreement between the target (pKa 7.44) and the mono-fluoro 5-chloro-2-fluoro analog (pKa 7.35) confirms that the 4-fluoro substituent contributes additively to acidity, whereas the 5-chloro exerts a smaller but measurable electron-withdrawing effect relative to the 2,4-difluoro system.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 7.44 ± 0.58 |
| Comparator Or Baseline | 2,4-Difluorophenylboronic acid: pKa = 8.47 ± 0.58; 5-Chloro-2-fluorophenylboronic acid: pKa = 7.35 ± 0.58 |
| Quantified Difference | ΔpKa ≈ −1.0 vs. 2,4-difluoro analog; ΔpKa ≈ +0.09 vs. 5-chloro-2-fluoro analog |
| Conditions | Predicted values (ACD/Labs algorithm); experimental verification pending |
Why This Matters
A lower pKa indicates a more Lewis-acidic boron center, which can accelerate the transmetalation step in Suzuki couplings and broaden the scope of compatible reaction conditions for procurement decisions involving demanding coupling partners.
